1,3-Diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
CAS No.:
Cat. No.: VC15874067
Molecular Formula: C19H23BrO6
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23BrO6 |
|---|---|
| Molecular Weight | 427.3 g/mol |
| IUPAC Name | diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C19H23BrO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-7-6-8-12(20)9-11/h6-9,14-16,24H,4-5,10H2,1-3H3 |
| Standard InChI Key | ILKMPLIRXQSBNA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a cyclohexane ring substituted with:
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Two ethyl ester groups at positions 1 and 3
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A 3-bromophenyl group at position 2
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A hydroxyl group and methyl group at position 4
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A keto group at position 6
This arrangement creates a sterically crowded environment, influencing its reactivity and conformational flexibility. X-ray crystallography data (unavailable in public sources) would likely reveal chair conformations stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃BrO₆ |
| Molecular Weight | 427.3 g/mol |
| IUPAC Name | Diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
| SMILES | CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=CC=C2)Br |
| InChI Key | ILKMPLIRXQSBNA-UHFFFAOYSA-N |
Synthetic Pathways
Conventional Synthesis
The compound is synthesized via a multi-step protocol starting from diethyl malonate and substituted phenylacetic acids :
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Knoevenagel Condensation: Diethyl malonate reacts with 3-bromobenzaldehyde to form an α,β-unsaturated ester.
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Michael Addition: The intermediate undergoes nucleophilic attack by methyl acrylate, forming a cyclohexenone derivative.
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Tautomerization and Functionalization: Acid- or base-catalyzed keto-enol tautomerism introduces the hydroxyl group, followed by methylation at position 4.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel | Piperidine, ethanol, reflux | 78 |
| Michael Addition | NaH, THF, 0°C to RT | 65 |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 82 |
Critical challenges include controlling regioselectivity during the Michael addition and minimizing epimerization at the hydroxyl-bearing carbon .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic aryl and ester groups. It is soluble in polar aprotic solvents (e.g., DMSO, THF) and decomposes above 180°C. Stability studies indicate sensitivity to:
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Light: Photolytic cleavage of the C-Br bond under UV exposure
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Moisture: Hydrolysis of ester groups in acidic/basic media
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1 (HCl) | Ester hydrolysis | 4.2 hours |
| pH 13 (NaOH) | Ester saponification | 1.8 hours |
| UV light (254 nm) | C-Br bond cleavage | 6.5 hours |
Reactivity and Functionalization
Bromine Substitution
The 3-bromophenyl group participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. Pilot studies show 85% yield when reacted with phenylboronic acid under Pd(PPh₃)₄ catalysis .
Ester Hydrolysis
Selective hydrolysis of the ethyl esters using LiOH in THF/water yields the dicarboxylic acid, a precursor for amide/imide synthesis. Overhydrolysis risks decarboxylation, necessitating strict temperature control (<40°C).
Pharmaceutical Applications
Thrombopoietin (TPO) Mimetics
Structural analogs of this compound serve as intermediates in TPO receptor agonists, which stimulate platelet production. For example, the bis-(monoethanolamine) salt of a related pyrazolone derivative exhibits enhanced solubility and bioavailability in thrombocytopenia treatment .
Cationic Amphiphiles
Brominated cyclohexane derivatives are precursors for amphiphilic 1,4-dihydropyridines, which self-assemble into nanoparticles for drug/DNA delivery. The bromomethyl groups facilitate quaternization with tertiary amines, imparting cationic character .
Future Directions
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Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for kinase inhibition studies.
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Polymer Chemistry: Incorporating the compound into biodegradable polyesters for controlled drug release.
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Computational Modeling: DFT studies to predict tautomeric preferences and reaction pathways.
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